methyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate
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Overview
Description
Methyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate is a chemical compound that belongs to the thiazolidine class Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate typically involves the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a cysteine derivative with an appropriate aldehyde or ketone. In this case, the reaction between ®-cysteine and 2-chlorobenzaldehyde in the presence of a suitable catalyst forms the thiazolidine ring.
Esterification: The carboxyl group of the thiazolidine ring is then esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted thiazolidine derivatives.
Scientific Research Applications
Methyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity to certain proteins, while the ester group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl (4R)-2-phenyl-1,3-thiazolidine-4-carboxylate: Lacks the chlorine atom, which may affect its reactivity and binding properties.
Ethyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can influence its physical and chemical properties.
Uniqueness
Methyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and binding affinity in biological systems. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H12ClNO2S |
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Molecular Weight |
257.74 g/mol |
IUPAC Name |
methyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C11H12ClNO2S/c1-15-11(14)9-6-16-10(13-9)7-4-2-3-5-8(7)12/h2-5,9-10,13H,6H2,1H3/t9-,10?/m0/s1 |
InChI Key |
GEKBJGCHSYIZNI-RGURZIINSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CSC(N1)C2=CC=CC=C2Cl |
Canonical SMILES |
COC(=O)C1CSC(N1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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